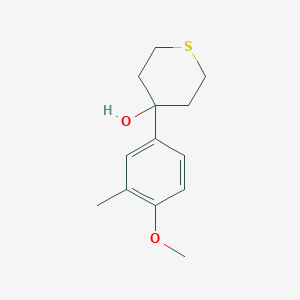

4-(4-Methoxy-3-methylphenyl)thian-4-ol

Description

4-(4-Methoxy-3-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring substituted with a hydroxyl group and a 4-methoxy-3-methylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

4-(4-methoxy-3-methylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2S/c1-10-9-11(3-4-12(10)15-2)13(14)5-7-16-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZRBIMPVLLRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCSCC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2(CCSCC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4-(4-Methoxy-3-methylphenyl)thian-4-ol would likely involve large-scale chemical reactors where the synthesis can be carried out efficiently. This includes the use of automated systems to control reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methylphenyl)thian-4-ol can undergo various types of chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)thian-4-ol has several applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)thian-4-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Ring Systems

(a) trans-(1R,4R)-4-(4-Methoxy-3-methylphenyl)-cyclopent-2-enol

- Structure : Features a cyclopentene ring instead of thiane, with a hydroxyl group and the same phenyl substituent.

- Key Differences : The cyclopentene ring introduces rigidity and stereochemical complexity (trans-(1R,4R) configuration) that may enhance target selectivity but reduce conformational flexibility compared to thiane.

(b) {5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol

- Structure: Incorporates a thiazole ring linked to a trifluoromethylphenyl group and a methanol-substituted thiazole.

- Applications : Explored in medicinal chemistry for antiviral or anticancer activity due to thiazole’s prevalence in bioactive molecules .

(c) 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

- Structure : Combines a thiazole ring with a nitrobenzamide group and chloro substituent.

- Key Differences: The nitro and chloro groups enhance electrophilicity, which may improve reactivity in nucleophilic substitution reactions. The amide group facilitates hydrogen bonding, unlike the hydroxyl group in the thianol compound.

- Applications : Likely investigated as a protease or kinase inhibitor due to the amide-thiazole scaffold .

Functional Analogues with Shared Substituents

(a) BIX01294 and UNC0642 (G9a Inhibitors)

- Structure : Lysine-mimetic compounds with pyrrolidine propoxy groups and methoxyphenyl motifs.

- Key Differences : These inhibitors exhibit poor membrane permeability due to high polarity, whereas 4-(4-Methoxy-3-methylphenyl)thian-4-ol’s thiane ring may enhance lipophilicity and bioavailability.

(b) 2-(4-Methoxy-3-methylphenyl)acetic acid

- Structure : A simple phenylacetic acid derivative without a heterocyclic ring.

- Key Differences: The carboxylic acid group increases water solubility but reduces blood-brain barrier penetration compared to the hydroxyl group in the thianol compound.

- Applications : Used as an intermediate in synthesizing anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.